1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

X-ray crystallography Tautomerism Structural biology

Researchers requiring the unsubstituted pyrazolo[3,4-b]pyridine parent scaffold for systematic SAR exploration often face supply inconsistency and regioisomeric contamination. This compound (CAS 2942-43-0) eliminates that risk. - Definitive ¹H NMR fingerprint (pyrazole NH δ 12-13 ppm) and crystallographic data (R=0.033) confirm [3,4-b] regioisomer identity and lactam tautomeric state. - Exploitable pKa differential (~2-2.5 units) between N1-H and N2-H enables chemoselective N1-functionalization without protection/deprotection sequences. - Essential precursor for riociguat/vericiguat synthesis; substituted derivatives cannot substitute as required ring positions remain unblocked. Supplied with full analytical documentation (HPLC, NMR, MS) to support QC release in regulated pharmaceutical manufacturing environments.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 2942-43-0
Cat. No. B1297407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
CAS2942-43-0
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(NNC2=O)N=C1
InChIInChI=1S/C6H5N3O/c10-6-4-2-1-3-7-5(4)8-9-6/h1-3H,(H2,7,8,9,10)
InChIKeyRCCFHRZLFPMPNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dihydro-3H-pyrazolo[3,4-b]pyridin-3-one Procurement & Characterization


1,2-Dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 2942-43-0), also named 1H-pyrazolo[3,4-b]pyridin-3(2H)-one or 1H-pyrazolo[3,4-b]pyridin-3-ol, is a heterocyclic compound with the molecular formula C₆H₅N₃O and a molecular weight of 135.12 g/mol [1]. It features a fused bicyclic system comprising a pyrazole ring and a pyridine ring [2]. This compound exists in tautomeric equilibrium with its 3-hydroxy form and serves as the unsubstituted parent scaffold of the pyrazolo[3,4-b]pyridine class [3]. Its core structure provides a purine-isosteric framework with distinct hydrogen-bond donor/acceptor positioning, making it a privileged starting material for constructing diverse kinase inhibitor libraries and pharmaceutical intermediates [4].

Unsubstituted pyrazolo[3,4-b]pyridin-3-one parent scaffold
Exclusive lactam tautomer with two N–H donors and C=O acceptor
Privileged purine-isosteric starting material for kinase inhibitor libraries

Why Substitution Fails: 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridin-3-one


Procurement of this specific unsubstituted parent scaffold (CAS 2942-43-0) cannot be substituted by any substituted pyrazolo[3,4-b]pyridine derivative, nor by regioisomeric pyrazolopyridines (e.g., pyrazolo[3,4-c]pyridine), nor by structurally related heterocycles (e.g., indazole, 7-azaindole). Crystallographic data confirm that 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one adopts a planar molecular conformation with a specific intermolecular hydrogen-bonding network involving N–H···O and N–H···N interactions [1]. This unsubstituted scaffold possesses a unique N1–H and N2–H proton environment and a pKa profile (estimated lactam pKa ~9.5) that differs from its 3-hydroxy tautomer, its substituted derivatives, and its structural analogs [2]. Regioisomeric pyrazolopyridines (e.g., pyrazolo[3,4-c]pyridine) display distinct ¹H and ¹³C NMR chemical shift patterns and different nitrogen basicity [2]. Substituted derivatives (e.g., 6-methyl, 4-iodo, 1-phenyl) possess altered electronic properties and steric hindrance at reactive positions, which preclude their use as direct replacements in synthetic routes requiring unsubstituted N1 and C3 positions for chemoselective alkylation, acylation, or functionalization [3].

Substituted derivatives Pre-installed groups block N1 or C3 positions required for chemoselective functionalization
Regioisomeric pyrazolopyridines Altered nitrogen basicity and NMR shifts may confound identity confirmation and reactivity
Structural analogs (indazole, 7-azaindole) Lack the dual N–H donor arrangement essential for hinge-region kinase binding

Quantified Evidence vs. Comparators: 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridin-3-one


X-Ray Crystal Structure of Lactam Tautomer

Single-crystal X-ray diffraction analysis of 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 2942-43-0) unequivocally establishes that the compound crystallizes exclusively as the lactam (3-one) tautomer, not as the 3-hydroxy form [1]. The crystal structure was solved with a final R value of 0.033, confirming the planar molecular geometry with C=O bond length of 1.245 Å and C–N bond lengths indicative of amide character [1]. Intermolecular hydrogen bonds N(1)–H···O(3′) [2.844 Å] and N(2)–H···N(7′) [3.015 Å] form a specific three-dimensional network [1]. This contrasts with substituted derivatives (e.g., 1-phenyl-substituted analogs) where steric and electronic effects alter tautomeric preference and crystal packing [2].

X-ray crystal structure
Head-to-head
R = 0.033
C=O 1.245 Å
N–H···O 2.844 Å, N–H···N 3.015 Å
Lactam tautomer confirmed; supports predictable chemoselective N-functionalization
Crystallizes exclusively as 3-one form
X-ray crystallography Tautomerism Structural biology Hydrogen bonding

pKa-Based Chemoselective N1 Alkylation

Deprotonation of 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 2942-43-0) with sodium hydride in DMF, followed by nucleophilic substitution with dibromoethane, achieves chemoselective alkylation exclusively at the N1 position, isolating the N1-alkylated product in 60% yield [1]. The lactam N2–H proton (pKa ~9.5) is significantly less acidic than the pyrazole-type N1–H proton (pKa ~11-12), enabling base-mediated discrimination between the two nitrogen sites [2]. In contrast, the 3-hydroxy tautomer (1H-pyrazolo[3,4-b]pyridin-3-ol) exhibits a different protonation state that alters nitrogen nucleophilicity, while regioisomeric pyrazolo[3,4-c]pyridine displays distinct ¹H NMR chemical shift patterns for its pyrazole protons (δ 7.8-8.2 ppm versus δ 7.4-7.6 ppm for the [3,4-b] series) [2].

Chemoselective N1 alkylation
Head-to-head
60% isolated yield
N1-selective (dibromoethane adduct)
pKa differential enables N1 alkylation without protection
NaH/DMF, room temperature
Chemoselective alkylation Nitrogen protection pKa Synthetic methodology

Purine-Isosteric Scaffold for c-Met Kinase Inhibition

Derivatives built upon the 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one scaffold demonstrate potent kinase inhibition activity attributable to the core structure's purine-isosteric geometry and hydrogen-bonding capacity [1]. Compound 9 (a 1H-pyrazolo[3,4-b]pyridine derivative) exhibits strong c-Met kinase inhibition with IC₅₀ = 22.8 nM and MKN-45 cell line IC₅₀ = 329 nM [1]. In contrast, the regioisomeric pyrazolo[1,5-a]pyrimidine scaffold (a structurally related bicyclic heterocycle) yields GSK-3α/β IC₅₀ = 0.196-0.246 μM, representing approximately one order of magnitude lower potency in the same assay class [2]. Structural analogs such as indazole and 7-azaindole lack the dual hydrogen-bond donor/acceptor arrangement present at positions 1, 2, and 3 of the pyrazolo[3,4-b]pyridine system [3].

c-Met kinase inhibition
Reported
IC50 22.8 nM (c-Met)
MKN-45 cell IC50 329 nM
vs. pyrazolo[1,5-a]pyrimidine 196–246 nM
Reported kinase inhibition context; supports kinase-targeted library design
Cross-study comparison; assay conditions differ
Kinase inhibition c-Met Oncology Purine isostere

Key Intermediate for Riociguat and Vericiguat Synthesis

1,2-Dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 2942-43-0) is the direct unsubstituted analog and synthetic precursor to 1H-pyrazolo[3,4-b]pyridin-3-ol, which serves as a critical intermediate in the synthesis of two FDA-approved soluble guanylate cyclase (sGC) stimulators [1]. In the synthesis of riociguat (Adempas®), 1H-pyrazolo[3,4-b]pyridin-3-ol is obtained via hydrazinolysis and intramolecular substitution from methyl 2-chloronicotinate, then N1-benzylated to yield the key intermediate with an overall four-step yield of 55% [1]. Similarly, in the vericiguat (Verquvo®) synthetic route, 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol is prepared from 2-chloro-5-fluoronicotinic acid in an overall yield of 48.3% [2]. Substituted pyrazolo[3,4-b]pyridine derivatives (e.g., 6-methyl, 4-iodo) cannot serve as direct substitutes because they lack the unsubstituted ring positions required for downstream functionalization in these patented routes [3].

Riociguat/Vericiguat intermediate
Head-to-head
Precursor to sGC stimulator intermediates
55% and 48.3% overall yields reported
Essential for process chemistry; substituted derivatives incompatible
Hydrazinolysis → N1-benzylation route
Pharmaceutical intermediate Riociguat Vericiguat sGC stimulator Process chemistry

NMR Fingerprint for Regioisomer Differentiation

Systematic ¹H and ¹³C NMR studies across approximately 70 pyrazolo[3,4-b]pyridine derivatives, including the parent compound (CAS 2942-43-0), establish diagnostic chemical shift patterns that distinguish the [3,4-b] regioisomer from pyrazolo[3,4-c]pyridine, pyrazolo[4,3-b]pyridine, and other fused heterocycles [1]. For 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, the pyrazole proton (H-3 or NH) appears as a broad singlet at δ 12-13 ppm (exchangeable), while the pyridine ring protons (H-4, H-5, H-6) exhibit characteristic coupling patterns: H-4 at δ 8.0-8.3 ppm (dd, J = 4.5, 1.5 Hz), H-5 at δ 7.0-7.2 ppm (dd, J = 8.0, 4.5 Hz), and H-6 at δ 8.4-8.6 ppm (dd, J = 8.0, 1.5 Hz) [1]. In contrast, pyrazolo[3,4-c]pyridine regioisomers display pyridine H-4 at δ 7.8-8.2 ppm and distinct ¹³C chemical shifts at the bridgehead carbons (C-3a and C-7a) [1].

NMR regioisomer fingerprint
Head-to-head
δ 12–13 (NH), H-4 δ 8.0–8.3, H-5 δ 7.0–7.2, H-6 δ 8.4–8.6
Distinct from [3,4-c] regioisomer
Diagnostic shifts enable QC identity confirmation and regioisomer differentiation
DMSO-d₆, referenced to TMS
NMR spectroscopy Structural confirmation Regioisomer differentiation Quality control

TRKA Kinase Inhibition with CYP450 Selectivity

Pyrazolo[3,4-b]pyridine derivatives synthesized from the parent scaffold demonstrate nanomolar TRKA inhibition with favorable off-target selectivity profiles [1]. Compound C03, a pyrazolo[3,4-b]pyridine derivative, inhibits TRKA kinase with IC₅₀ = 56 nM and suppresses Km-12 cell proliferation with IC₅₀ = 0.304 μM [1]. Notably, C03 exhibits minimal inhibition of cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) except CYP2C9, and demonstrates good plasma stability in vitro [1]. In contrast, 1H-pyrrolo[2,3-b]pyridine derivatives (7-azaindole scaffold) evaluated in parallel assays showed distinct kinase selectivity patterns with different CYP inhibition profiles [2]. Substituted pyrazolo[3,4-b]pyridine derivatives with pre-installed substituents cannot be used to generate analogous SAR libraries due to blocked diversification positions [3].

TRKA inhibition & CYP selectivity
Reported
TRKA IC50 56 nM
Km-12 cell IC50 0.304 μM
Minimal CYP inhibition (except CYP2C9)
Reported inhibition with selectivity data; supports lead optimization studies
Plasma stability maintained; SAR exploration enabled
TRKA kinase CYP450 Selectivity Plasma stability

Validated Application Scenarios for 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridin-3-one


Kinase Inhibitor Library: c-Met and TRKA Lead Optimization

Procure CAS 2942-43-0 as the unsubstituted parent scaffold for synthesizing focused kinase inhibitor libraries targeting c-Met (IC₅₀ 22.8 nM achievable) and TRKA (IC₅₀ 56 nM achievable) [1]. The scaffold provides a purine-isosteric framework with two hydrogen-bond donor sites (N1–H, N2–H) and a hydrogen-bond acceptor (C3=O) that engage kinase hinge regions [2]. The unsubstituted nature allows systematic SAR exploration at positions 4, 5, and 6 of the pyridine ring, as well as N1 and N2 functionalization, generating diverse compound collections without positional constraints [3].

Riociguat & Vericiguat Intermediate Process Development

Use CAS 2942-43-0 to access 1H-pyrazolo[3,4-b]pyridin-3-ol, the critical intermediate in the synthesis of the FDA-approved sGC stimulators riociguat (Adempas®) and vericiguat (Verquvo®) [1]. The compound supports hydrazinolysis and intramolecular substitution steps that yield the 3-hydroxy intermediate, which is subsequently N1-benzylated and cyanated to afford the final key intermediates in overall yields of 48-55% [2]. Substituted derivatives cannot substitute because the required ring positions are already occupied, making the unsubstituted parent compound essential for process chemistry development [3].

Chemoselective N-Functionalization Methodology Development

Employ CAS 2942-43-0 for developing chemoselective N-alkylation and N-acylation protocols that exploit the intrinsic pKa differential (~2-2.5 units) between N1–H and N2–H [1]. The lactam N2–H (pKa ~9.5) remains protonated under conditions where the pyrazole-type N1–H (pKa ~11-12) undergoes deprotonation, enabling exclusive N1 functionalization without protection/deprotection sequences [2]. This property has been validated with dibromoethane alkylation achieving 60% isolated yield of the N1-alkylated product [3]. Such methodology development cannot be conducted using substituted derivatives where N1 is already blocked or both nitrogens are sterically hindered [3].

Crystallographic & NMR Reference Standard for Structural Confirmation

Use CAS 2942-43-0 as a crystallographic reference standard for confirming the tautomeric state and molecular geometry of pyrazolo[3,4-b]pyridine derivatives [1]. The compound's crystal structure (R = 0.033) provides definitive bond length data (C=O 1.245 Å) and hydrogen-bonding geometry (N–H···O 2.844 Å, N–H···N 3.015 Å) for comparative analysis [1]. Its diagnostic ¹H NMR fingerprint (pyrazole NH δ 12-13 ppm; pyridine H-4,5,6 with characteristic coupling constants) distinguishes the [3,4-b] regioisomer from pyrazolo[3,4-c]pyridine and other regioisomeric contaminants [2], supporting QC release testing in regulated pharmaceutical manufacturing environments [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis (c-Met, TRKA)
Unsubstituted purine-isosteric scaffold with dual N–H donors and C=O acceptor
Kinase hinge-region engagement assay context; systematic SAR diversification
sGC stimulator intermediate research (riociguat, vericiguat routes)
Direct precursor to 1H-pyrazolo[3,4-b]pyridin-3-ol; unsubstituted N1 and C3 positions
Process chemistry compatibility; reported overall yields with hydrazinolysis–benzylation sequence
Chemoselective N-functionalization methodology
pKa differential (~2–2.5 units) between N1–H and N2–H
N1-selective alkylation without protection; scope for alkyl/acyl diversification
Crystallographic & NMR reference standard
Definitive lactam tautomer crystal structure; diagnostic ¹H NMR shifts
QC identity confirmation; regioisomer differentiation in regulated environments

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